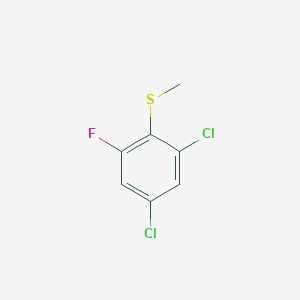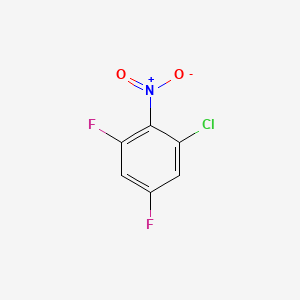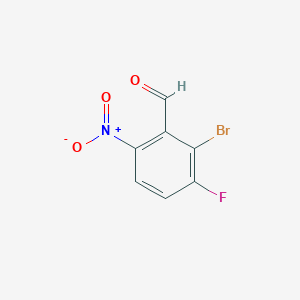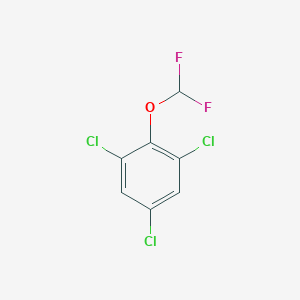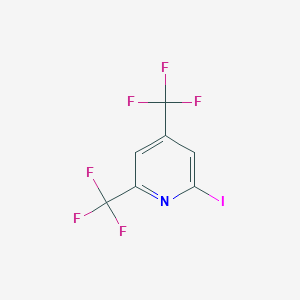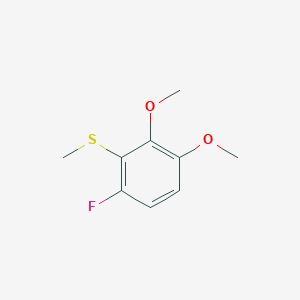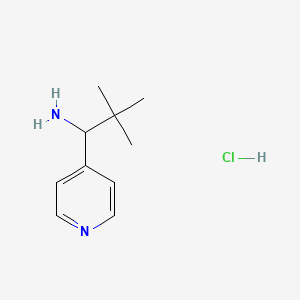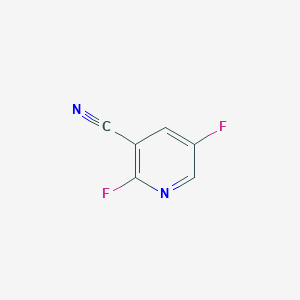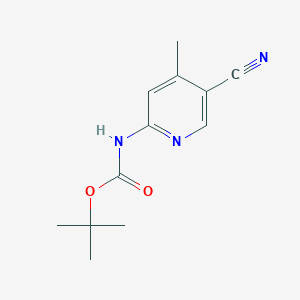
(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 1807116-99-9 . It has a molecular weight of 190.67 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Catalytic Protodeboronation
Application: This compound is utilized in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex organic molecules.
Details: The protodeboronation using a radical approach allows for the transformation of boronic esters into a broad range of functional groups. This method has been applied to the synthesis of natural products and pharmaceuticals, including the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Boronic Esters
Application: (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane can be a precursor in the synthesis of boronic esters, which are pivotal intermediates in various organic reactions, including Suzuki-Miyaura coupling .
Details: The stability of boronic esters makes them attractive for chemical transformations where the boron moiety remains in the product, such as conjunctive cross-couplings and radical-polar crossover reactions .
Radical-Polar Crossover Reactions
Application: It serves as a building block in radical-polar crossover reactions, which are essential for creating C-C bonds in the synthesis of complex organic frameworks .
Details: These reactions are particularly useful in the development of new materials and drugs, providing a pathway to synthesize molecules with high complexity and diversity .
Development of Pharmaceuticals
Application: The compound’s unique structure makes it suitable for the development of pharmaceuticals, especially in the creation of novel therapeutic agents .
Details: Its reactivity with various functional groups allows for the exploration of new drug candidates with potential biological activity .
Material Science
Application: In material science, this compound can be used to modify the surface properties of materials, thereby affecting their interaction with other substances .
Details: This application is crucial in the development of advanced materials with specific characteristics, such as increased durability or enhanced electrical conductivity .
Analytical Chemistry
Application: As an analytical reagent, (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane can be used in the detection and quantification of various chemical species .
Details: Its selective reactivity is exploited in chromatography and spectroscopy for the analysis of complex mixtures .
Agrochemical Research
Application: This compound may find applications in agrochemical research for the synthesis of new pesticides or herbicides .
Details: The introduction of the (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane moiety into agrochemicals could lead to products with improved efficacy and selectivity .
Environmental Chemistry
Application: It can be involved in studies related to environmental chemistry, particularly in the degradation of pollutants .
Details: The compound’s reactivity could be harnessed to break down harmful chemicals in the environment, contributing to cleaner and safer ecosystems .
properties
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQRODYCWMPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

